![molecular formula C19H18ClN3O2S B2920006 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide CAS No. 897456-75-6](/img/structure/B2920006.png)
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide
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Overview
Description
“N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide” is a complex organic compound. It is related to a class of compounds known as sulfonamide derivatives . Sulfonamide drugs have brought about an antibiotic revolution in medicine and are associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .
Molecular Structure Analysis
The molecular structure of such compounds can be confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include esterification, hydrazination, salt formation, and cyclization . The conversion of an intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gave the title sulfonamides .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be confirmed by their physicochemical properties and spectroanalytical data .
Scientific Research Applications
Antimicrobial Activity
Compounds with similar structures have been shown to exhibit antimicrobial properties against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . The presence of the imidazole ring and chlorophenyl group in the compound may contribute to its potential as an antimicrobial agent.
Antiviral Activity
The substituted aryl groups in related compounds have been associated with antiviral activity . The unique substitution pattern of the compound could be explored for its efficacy against viral pathogens.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to possess antitumor and cytotoxic activities . The structural similarity suggests that this compound could be researched for potential use in cancer therapy.
Drug Resistance Combatant
The compound’s unique structure may offer new pathways to combat drug resistance in pathogens and cancerous cells, as seen with other bromophenyl thiazol derivatives .
Mechanism of Action
Target of Action
It’s known that similar compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that compounds with a thiazole ring often interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies hückel’s rule . This allows the compound to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Compounds with a thiazole ring have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that compounds with a thiazole ring have been found to possess a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
The future directions for research on such compounds could involve further exploration of their biological activities and potential applications. For instance, sulfonamide derivatives have been reported to possess antifungal and herbicidal properties for potential agricultural applications . They could also be explored for their potential antiviral activities .
properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-16-4-2-3-14(11-16)18(24)21-9-10-26-19-22-12-17(23-19)13-5-7-15(20)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDAXJXALQUMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide |
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